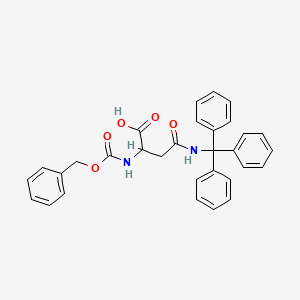
(S)-2-(((Benzyloxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-D-Asn(Trt)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of asparagine, an amino acid, and is often utilized in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a trityl (Trt) protecting group, which is used to protect the side chain of the asparagine residue.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Asn(Trt)-OH typically involves the protection of the amino and carboxyl groups of asparagine. The trityl group is introduced to protect the side chain amide group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of Z-D-Asn(Trt)-OH involves large-scale peptide synthesis techniques. The process includes the protection of functional groups, coupling reactions, and purification steps. The use of automated peptide synthesizers is common in industrial settings to ensure high yield and purity.
化学反应分析
Types of Reactions: Z-D-Asn(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used in coupling reactions.
Major Products Formed:
Deprotection: Removal of the trityl group yields free asparagine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
科学研究应用
Chemistry: Z-D-Asn(Trt)-OH is widely used in peptide synthesis for the preparation of peptides and proteins. It is essential in the synthesis of complex peptides where selective protection of functional groups is required.
Biology: In biological research, Z-D-Asn(Trt)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also utilized in the synthesis of peptide-based inhibitors and substrates.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is crucial in the synthesis of peptides that mimic natural proteins and peptides with therapeutic potential.
Industry: In the pharmaceutical industry, Z-D-Asn(Trt)-OH is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based diagnostic agents.
作用机制
Mechanism: The primary mechanism of action of Z-D-Asn(Trt)-OH involves the protection of the asparagine side chain during peptide synthesis. The trityl group prevents unwanted side reactions and ensures the selective formation of peptide bonds.
Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of asparagine, protecting them during the synthesis process. The trityl group is removed under acidic conditions to yield the free asparagine residue, which can then participate in further reactions.
相似化合物的比较
Z-Asn(Trt)-OH: Similar to Z-D-Asn(Trt)-OH but with a different stereochemistry.
Fmoc-Asn(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a trityl group.
Boc-Asn(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of a trityl group.
Uniqueness: Z-D-Asn(Trt)-OH is unique due to its specific stereochemistry and the use of the trityl protecting group. The trityl group provides robust protection under various reaction conditions, making it suitable for complex peptide synthesis.
属性
IUPAC Name |
4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
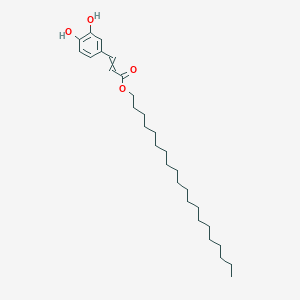
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)



![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
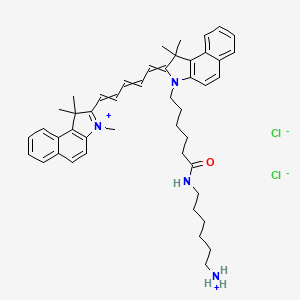
![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
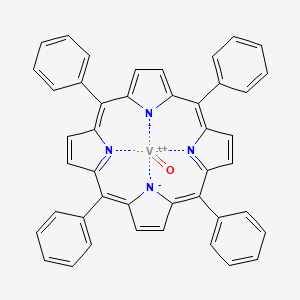

![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
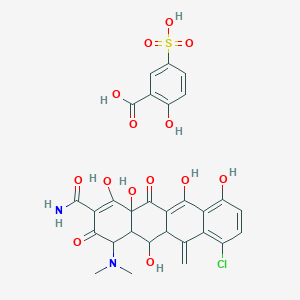
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
